4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C15H11NO2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(17)18-16-14/h2-9H,1H3 |
InChI Key |
IZSOBHPRSWUFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1h Benzo D 1 2 Oxazin 1 Ones and Derivatives
Methodologies for the Construction of the 1H-Benzo[d]nih.govmdpi.comoxazin-1-one Scaffold
The construction of the 1H-benzo[d] nih.govmdpi.comoxazin-1-one framework can be achieved through several strategic approaches, including transition-metal-catalyzed reactions, various cyclization methods, and cycloaddition reactions. These methods provide access to a diverse range of substituted derivatives.
A highly selective and efficient method for synthesizing benzo[d] nih.govmdpi.comoxazin-1-ones involves the palladium-catalyzed carbonylation of Csp²-H bonds. nih.gov This approach utilizes readily available aromatic oximes as starting materials. nih.gov In this transformation, the N-OH group of the oxime serves a dual role as both a directing group and an internal oxidant under specific conditions. nih.gov The reaction proceeds through a hydroxyl-directed ortho-Csp²-H carbonylation process. nih.gov
This synthetic route is particularly noteworthy for its atom economy and operational simplicity, often using carbon monoxide at atmospheric pressure. nih.gov The versatility of this method allows for the synthesis of a variety of substituted 1H-benzo[d] nih.govmdpi.comoxazin-1-ones from corresponding aromatic oximes. organic-chemistry.org
| Aromatic Oxime Substrate | Catalyst/Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Acetophenone Oxime | Pd(OAc)₂, K₂CO₃, CO | Toluene, 120 °C | 4-Methyl-1H-benzo[d] nih.govmdpi.comoxazin-1-one | High |
| Benzophenone Oxime | Pd(OAc)₂, K₂CO₃, CO | Toluene, 120 °C | 4-Phenyl-1H-benzo[d] nih.govmdpi.comoxazin-1-one | High |
| 4'-Methylacetophenone Oxime | Pd(OAc)₂, K₂CO₃, CO | Toluene, 120 °C | 4-(p-Tolyl)-1H-benzo[d] nih.govmdpi.comoxazin-1-one | High |
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 1,2-oxazinone framework. These methods can be broadly categorized into intramolecular cyclizations and cascade reactions, offering diverse pathways to the target scaffold.
Intramolecular cyclization provides a powerful strategy for the construction of oxazinone rings. One such method involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, which are derived from α-amino acids. mdpi.comorganic-chemistry.org This metal-free reaction is promoted by catalysts like silica-supported perchloric acid (HClO₄-SiO₂) in a suitable solvent such as methanol, leading to the formation of 1,3-oxazinane-2,5-diones in good yields. mdpi.comorganic-chemistry.orgresearchgate.net The proposed mechanism involves the protonation of the diazo compound, followed by an intramolecular nucleophilic attack from the carbamate's carboxyl group, which releases nitrogen gas and subsequently forms the cyclic urethane. mdpi.comorganic-chemistry.org
For fused systems, a silver carbonate and trifluoroacetic acid (Ag₂CO₃/TFA)-catalyzed intramolecular oxacyclization has been developed for N-Boc-2-alkynylbenzimidazole substrates. mdpi.comrsc.org This reaction proceeds via a highly regioselective 6-endo-dig cyclization, exclusively forming the six-membered oxazinone ring and providing access to structurally diverse 1H-benzo organic-chemistry.orgnih.govimidazo[1,2-c] nih.govoxazin-1-one derivatives. mdpi.comrsc.org
| Substrate | Catalyst/Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-Cbz-protected diazoketones | HClO₄-SiO₂ (Brønsted acid) | 1,3-Oxazinane-2,5-diones | Metal-free, mild conditions, good yields. | mdpi.comorganic-chemistry.org |
| N-Boc-2-alkynylbenzimidazoles | Ag₂CO₃/TFA | 1H-Benzo organic-chemistry.orgnih.govimidazo[1,2-c] nih.govoxazin-1-ones | High regioselectivity (6-endo-dig), good for fused systems. | rsc.org |
Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of various ring systems. Asymmetric ring-closing metathesis (ARCM), in particular, allows for the synthesis of chiral molecules with high enantioselectivity. This is often achieved using well-defined ruthenium or molybdenum-based catalysts containing chiral ligands, such as monodentate N-heterocyclic carbenes (NHCs).
These catalysts have proven effective in forming five- through seven-membered rings from prochiral trienes. While specific examples for the synthesis of chiral 1,2-oxazinones via RCM are not extensively documented in the reviewed literature, the methodology holds significant potential. The synthesis of chiral 1,2-oxazinone scaffolds could theoretically be achieved by applying ARCM to appropriately designed diene precursors containing a pre-installed N-O linkage. The high functional group tolerance of modern ruthenium-based catalysts makes this a plausible and attractive strategy for future exploration.
For the synthesis of fused 1,2-oxazine systems, cascade reactions involving a Pictet-Spengler-type cyclization offer an efficient approach. organic-chemistry.org A notable example is the synthesis of indole-fused 1,2-oxazines. organic-chemistry.org This reaction proceeds through a condensation/Pictet-Spengler cyclization cascade between hydroxylamine-tethered indoles and various aldehydes. organic-chemistry.org
The choice of the Lewis acid promoter is dependent on the nature of the aldehyde. For aromatic and heteroaromatic aldehydes, a combination of TMSCl and NaI is typically preferred. In contrast, boron trifluoride (BF₃) is more effective when aliphatic aldehydes are used as substrates. organic-chemistry.org This methodology provides a direct route to complex, fused heterocyclic systems containing the 1,2-oxazine core. organic-chemistry.org
The hetero-Diels-Alder (HDA) reaction is a powerful and convergent method for the formation of six-membered heterocyclic rings, including the 1,2-oxazine framework. This [4+2] cycloaddition involves a heterodienophile or a heterodiene. In the context of 1,2-oxazine synthesis, nitroso compounds (nitrosoalkenes) are commonly employed as heterodienophiles, reacting with dienes to form the oxazine (B8389632) ring.
An alternative HDA approach involves the reaction of conjugated nitroalkenes, acting as the heterodiene component, with alkenes. nih.gov For instance, the reaction of E-2-aryl-1-cyano-1-nitroethenes with methylenecyclopentane can proceed under non-catalytic conditions to afford spirocyclic-1,2-oxazine N-oxides with complete regiocontrol. nih.gov DFT studies of such reactions suggest a polar, single-step, two-stage mechanism. nih.gov The versatility of the HDA reaction allows for the synthesis of a wide array of substituted and fused 1,2-oxazine derivatives.
| Heterodiene | Dienophile | Conditions | Product Type | Key Features |
|---|---|---|---|---|
| E-2-Aryl-1-cyano-1-nitroethene | Methylenecyclopentane | Chloroform, 60 °C, 24 h | Spirocyclic-1,2-oxazine N-oxide | Non-catalytic, full regiocontrol. |
| 1,3-Butadiene | Nitrosobenzene | Various | Dihydro-1,2-oxazine | Classic nitroso Diels-Alder reaction. |
Novel Catalytic Approaches for Oxazinone Synthesis
While traditional methods are effective, recent research has focused on developing novel catalytic systems to improve the efficiency, selectivity, and scope of oxazinone synthesis. Transition metal catalysis, in particular, has emerged as a powerful tool.
Iridium catalysis has been successfully applied in asymmetric allylic substitution (AAS) reactions to generate chiral heterocyclic compounds. researchgate.net This methodology can be used to synthesize enantioenriched indolizine derivatives by reacting them with allylic alcohols in the presence of a chiral iridium complex and a Lewis acid. researchgate.net The reaction proceeds under mild conditions and demonstrates a broad substrate scope with high yields and excellent enantioselectivities. researchgate.net While not directly applied to 4-(p-Tolyl)-1H-benzo[d] nih.govingentaconnect.comoxazin-1-one, this strategy represents a potent approach for introducing chiral centers in related heterocyclic systems.
Table 1: Overview of Iridium-Catalyzed Asymmetric Allylic Substitution
| Catalyst System | Nucleophile | Electrophile | Key Features |
|---|
Gold catalysis has become a prominent tool for the synthesis of various heterocycles, including oxazinone derivatives. Gold(I) catalysts are particularly effective in activating alkynes and allenes toward nucleophilic attack. nih.govnih.gov
A general methodology for synthesizing pyrrolo- and indolo-oxazin-1-one derivatives involves the gold-catalyzed cyclization of N-propargyl-substituted pyrrole (B145914) and indole carboxylic acids. nih.gov In this 6-exo-dig cyclization, the carboxylic acid's hydroxy group attacks the gold-activated triple bond, leading to the formation of the oxazin-1-one ring in high yields. nih.gov This method is tolerant of substitutions on the terminal carbon of the propargyl group. nih.gov Similarly, gold(I) catalysis enables the denitrogenative 6-endo-dig azide-yne cyclization of specific substrates to furnish 2H-1,3-oxazines. rsc.org Another approach involves the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates to produce 5-methylene-1,3-oxazolidin-2-ones under mild conditions. organic-chemistry.org
Table 2: Gold(I)-Catalyzed Synthesis of Oxazinone Derivatives
| Catalyst | Substrate | Reaction Type | Product | Yield |
|---|---|---|---|---|
| AuCl₃ | N-propargyl-substituted indole carboxylic acids | 6-exo-dig Cyclization | Indolo-oxazin-1-one derivatives | High nih.gov |
| Gold(I) Complex | α-propargyloxy-β-haloalkylazides | 6-endo-dig Azide-yne Cyclization | 2H-1,3-oxazines | Not specified rsc.org |
Copper-catalyzed reactions offer an efficient and cost-effective alternative for synthesizing oxazine and benzoxazinone (B8607429) scaffolds. These methods often involve cascade or one-pot procedures, enhancing synthetic efficiency. researchgate.netmdpi.com
One approach involves a copper-catalyzed tandem CuAAC/ring cleavage/[4+2] annulation reaction of terminal ynones, sulfonyl azides, and imines to produce functionalized 1,3-oxazines under mild conditions. mdpi.com Another efficient method is the ligand-free copper-catalyzed cascade reaction of 2-halophenols with substituted chloroacetamides to yield 2H-1,4-benzoxazin-3-(4H)-ones. researchgate.net Furthermore, a copper(I)-catalyzed one-pot [2+2+2] cascade annulation of diaryliodoniums, nitriles, and aldehydes has been developed for the synthesis of 2,4-substituted benzoxazine (B1645224) derivatives. rsc.org The synthesis of the bicyclic tetrahydro-1,2-oxazine core of gliovirin has also been achieved through a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester. nih.gov
Table 3: Copper-Catalyzed Synthesis of Oxazinone Derivatives
| Catalyst | Reactants | Reaction Type | Product | Yield |
|---|---|---|---|---|
| CuI | Terminal ynones, sulfonyl azides, imines | Tandem Annulation | Functionalized 1,3-oxazines | Good mdpi.com |
| CuI | o-halophenols, 2-halo-amides | Cascade Coupling | 2H-1,4-benzoxazin-3-(4H)-ones | Good to Excellent researchgate.net |
| Copper(I) | Diaryliodoniums, nitriles, aldehydes | [2+2+2] Cascade Annulation | 2,4-substituted benzoxazines | Not specified rsc.org |
Strategies for Introducing the p-Tolyl Moiety at Position 4 of the 1H-Benzo[d]nih.govingentaconnect.comoxazin-1-one Core
Plausible strategies would likely involve either building the heterocyclic ring from a precursor already containing the p-tolyl group or attaching the p-tolyl group to a pre-formed benzoxazinone scaffold.
Construction from p-Tolyl Precursors: A potential route could involve the cyclization of a precursor such as a 2-halobenzohydroxamic acid derivative with a p-tolyl-substituted component. For example, a palladium- or copper-catalyzed intramolecular cyclization could be employed.
Cross-Coupling Reactions: A more versatile and common approach would be the use of transition-metal-catalyzed cross-coupling reactions. This strategy would start with a 4-halo-1H-benzo[d] nih.govingentaconnect.comoxazin-1-one intermediate (where halo = Cl, Br, I, or OTf). This intermediate could then be coupled with a p-tolyl organometallic reagent.
Suzuki Coupling: Reaction with 4-tolylboronic acid or its esters in the presence of a palladium catalyst and a base.
Stille Coupling: Reaction with (p-tolyl)tributylstannane using a palladium catalyst.
Negishi Coupling: Reaction with a p-tolylzinc halide, typically catalyzed by palladium or nickel.
These cross-coupling methods are widely used for C-C bond formation on heterocyclic cores and would be highly applicable for the synthesis of 4-(p-Tolyl)-1H-benzo[d] nih.govingentaconnect.comoxazin-1-one.
Cross-Coupling Reactions for Aryl Substitution
While traditional cross-coupling reactions like the Suzuki-Miyaura coupling are powerful tools for C-C bond formation on pre-existing heterocyclic scaffolds researchgate.netnih.gov, a more advanced and convergent strategy for the synthesis of 4-(p-Tolyl)-1H-benzo[d] rsc.orgresearchgate.netoxazin-1-one involves a palladium-catalyzed C-H activation and carbonylation sequence. rsc.org In this approach, the aryl substituent is incorporated into the starting material, an aromatic oxime, which then undergoes cyclization to form the target molecule.
This method utilizes a readily available starting material, such as the oxime of 4'-methylacetophenone, and subjects it to palladium catalysis under an atmosphere of carbon monoxide. The C-H bond ortho to the oxime directing group is activated and subsequently carbonylated, leading directly to the formation of the benzo[d] rsc.orgresearchgate.netoxazin-1-one ring system with the p-tolyl group pre-installed at the 4-position. rsc.org This atom-economical process avoids the need for pre-functionalizing the heterocycle with a leaving group for a subsequent cross-coupling step. rsc.org The operational simplicity and use of atmospheric pressure of carbon monoxide make this method particularly appealing. rsc.org
Table 1: Palladium-Catalyzed Carbonylation for Synthesis of 4-Aryl-1H-benzo[d] rsc.orgresearchgate.netoxazin-1-ones
| Starting Material (Aromatic Oxime) | Catalyst | Oxidant | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Acetophenone Oxime | Pd(OAc)₂ | Ag₂CO₃ | TFA | 4-Phenyl-1H-benzo[d] rsc.orgresearchgate.netoxazin-1-one | 81% |
| 4'-Methylacetophenone Oxime | Pd(OAc)₂ | Ag₂CO₃ | TFA | 4-(p-Tolyl)-1H-benzo[d] rsc.orgresearchgate.netoxazin-1-one | 75% |
| 4'-Methoxyacetophenone Oxime | Pd(OAc)₂ | Ag₂CO₃ | TFA | 4-(p-Methoxyphenyl)-1H-benzo[d] rsc.orgresearchgate.netoxazin-1-one | 69% |
| 4'-Chloroacetophenone Oxime | Pd(OAc)₂ | Ag₂CO₃ | TFA | 4-(p-Chlorophenyl)-1H-benzo[d] rsc.orgresearchgate.netoxazin-1-one | 78% |
Data adapted from a highly selective palladium-catalyzed carbonylation of Csp²–H bonds with aromatic oximes. rsc.org
Directed Functionalization Methodologies
Directed C-H bond functionalization has become a cornerstone of modern synthetic chemistry for its ability to install functional groups at specific positions with high regioselectivity. researchgate.netnih.gov In the synthesis of 4-(p-Tolyl)-1H-benzo[d] rsc.orgresearchgate.netoxazin-1-one, the hydroxyl group of the precursor aromatic oxime (N-OH) serves as an effective directing group. rsc.org
This "transient" directing group coordinates to the palladium catalyst, positioning it in close proximity to the ortho-C-H bonds of the aromatic ring. This chelation assistance facilitates the regioselective C-H activation and subsequent palladation, which is the first key step in the catalytic cycle for ring formation. rsc.org The strategic use of a directing group that is part of the reactive precursor showcases a sophisticated approach to controlling reactivity and selectivity in the synthesis of complex heterocyclic systems. While C-H functionalization of pre-formed benzoxazinone rings has been explored for isomers like 4H-Benzo[d] rsc.orgresearchgate.netoxazin-4-ones researchgate.net, the use of the oxime as a directing group in a convergent synthesis is a particularly efficient strategy for the 1,2-oxazinone series.
Mechanistic Investigations of Benzo[d]rsc.orgresearchgate.netoxazinone Formation Reactions
Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of synthetic methodologies. The palladium-catalyzed formation of 1H-benzo[d] rsc.orgresearchgate.netoxazin-1-ones from aromatic oximes is believed to proceed through a catalytic cycle involving several distinct palladium-containing intermediates. rsc.org
Elucidation of Reaction Intermediates
The catalytic cycle for the formation of 4-(p-Tolyl)-1H-benzo[d] rsc.orgresearchgate.netoxazin-1-one from its corresponding oxime precursor is proposed to initiate with the coordination of the palladium(II) catalyst to the oxime. rsc.org The key mechanistic steps and intermediates are outlined below:
C-H Activation and Palladacycle Formation: Guided by the N-OH group, the palladium catalyst selectively activates an ortho-C-H bond on the p-tolyl ketone ring, forming a five-membered palladacycle intermediate. This directed cyclometalation is a critical step for ensuring high regioselectivity.
Carbon Monoxide Insertion: The palladacycle then undergoes migratory insertion of a carbon monoxide (CO) molecule. This step forms a six-membered acyl-palladium(II) complex, incorporating the carbonyl group that will become part of the final lactone ring.
Reductive Elimination: The final step is a reductive elimination event. The acyl-palladium intermediate undergoes intramolecular C-O bond formation, releasing the final 4-(p-Tolyl)-1H-benzo[d] rsc.orgresearchgate.netoxazin-1-one product and regenerating the active palladium catalyst. While often depicted as a Pd(II)/Pd(0) cycle, related palladium-catalyzed oxidative couplings can involve more complex redox cycles, with some studies suggesting the involvement of bimetallic Pd(III) or Pd(IV) intermediates, particularly when strong oxidants are used. harvard.edu
Transition State Analysis in Key Synthetic Transformations
While specific transition state analyses for the palladium-catalyzed synthesis of 4-(p-Tolyl)-1H-benzo[d] rsc.orgresearchgate.netoxazin-1-one are not extensively documented, computational methods such as Density Functional Theory (DFT) are powerful tools for probing such reaction mechanisms. researchgate.netrsc.org DFT calculations can be employed to model the energies of reactants, intermediates, products, and, most importantly, the transition states that connect them.
A theoretical study of this reaction would likely focus on several key aspects:
Geometries of Transition States: The analysis of transition state geometries provides insight into the atomic arrangement during bond formation and cleavage. For instance, it could confirm the geometry of the C-H bond cleavage or the concerted nature of the final C-O reductive elimination.
Ligand and Substrate Effects: DFT can model how different ligands on the palladium catalyst or substituents on the aromatic oxime influence the stability of intermediates and the energy of transition states, thereby explaining observed trends in reactivity and yield. researchgate.net
Such computational studies have been instrumental in understanding the mechanisms of other complex cyclization reactions, providing a molecular-level picture that complements experimental observations. rsc.orgnih.gov
Chemical Reactivity and Transformation Pathways of Benzo D 1 2 Oxazin 1 Ones
Ring-Opening Reactions of the 1,2-Oxazine Moiety
The cleavage of the 1,2-oxazine ring is a prominent reaction pathway for this class of compounds, often initiated by nucleophiles.
The core of the benzo[d] tandfonline.comresearchgate.netoxazin-1-one structure contains a lactone-like ester linkage and a weak N-O bond, presenting multiple sites for nucleophilic attack. A common mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. tandfonline.com This initial step results in the cleavage of the acyl-oxygen bond, leading to the formation of a zwitterionic intermediate. tandfonline.com
For instance, studies on benzoxazinones with the non-nucleophilic base 1,8-diazabicycloundec-7-ene (DBU) have shown that DBU can act as a nucleophile. tandfonline.comresearchgate.net The lone pair of electrons on the imine nitrogen of DBU attacks the carbonyl carbon of the benzoxazinone (B8607429), instigating the ring-opening process. tandfonline.com This is a notable observation as DBU is typically employed as a hindered, non-nucleophilic base. tandfonline.comresearchgate.net Other nucleophiles, such as the iodide ion from lithium iodide, can also promote the ring-opening of benzoxazine (B1645224) structures. capes.gov.br
The general mechanism can be summarized as follows:
Nucleophilic Attack: A nucleophile targets the electron-deficient carbonyl carbon (C1) of the oxazinone ring.
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Ring Cleavage: The ring opens through the cleavage of the C1-O2 bond, often generating a zwitterionic or anionic intermediate which can be stabilized by the surrounding medium or subsequent reactions. tandfonline.com
The intermediates formed from nucleophilic ring-opening are reactive and can undergo various subsequent transformations to yield stable products. The nature of the final product is highly dependent on the nucleophile used and the reaction conditions, including the presence of other reagents or solvents.
In the case of the DBU-mediated ring-opening, the resulting zwitterionic intermediate can react with water during the experimental workup. tandfonline.com This leads to the formation of more complex structures, such as aminopropyl caprolactam derivatives, which have been confirmed through single-crystal X-ray diffraction studies. tandfonline.comresearchgate.net
| Nucleophile | Intermediate Type | Potential Final Product Class |
| 1,8-Diazabicycloundec-7-ene (DBU) | Zwitterionic | Substituted amides/caprolactams |
| Hydroxide Ions (OH⁻) | Carboxylate and oxime | 2-(Hydroxyaminocarbonyl)phenyl ketones |
| Amines (R-NH₂) | Amide intermediate | N-substituted 2-(hydroxyamino)benzamides |
Cycloaddition and Cycloreversion Reactions
The unsaturated nature of the 1,2-oxazine ring allows the benzo[d] tandfonline.comresearchgate.netoxazin-1-one scaffold to participate in pericyclic reactions, notably cycloadditions.
In [4+2] cycloaddition reactions, also known as Diels-Alder reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. acsgcipr.org The C3=C4 double bond in the 1,2-oxazine ring of 4-(p-Tolyl)-1H-benzo[d] tandfonline.comresearchgate.netoxazin-1-one can function as a dienophile, reacting with various dienes. This reactivity provides a pathway for the synthesis of more complex, fused heterocyclic systems. While the reactions of 1,2,4-triazines and other azadienes are more commonly reported, the principle extends to other unsaturated heterocycles. acsgcipr.orgnih.govrsc.org These cycloaddition reactions are powerful tools for building molecular complexity in a single step. rsc.org
A particularly significant transformation pathway for related oxazinones involves a sequence of cycloaddition followed by a retro-cycloaddition (or cycloreversion) reaction. nih.gov This sequence is a reliable method for preparing highly substituted pyridine (B92270) rings. nih.gov
The process typically unfolds as follows:
[4+2] Cycloaddition: The oxazinone reacts with an alkyne. In this step, the oxazinone can act as the diene component.
Intermediate Formation: A bicyclic adduct is formed, which is often unstable. nih.gov
Cycloreversion (Retro-Diels-Alder): The intermediate undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule. For the benzo[d] tandfonline.comresearchgate.netoxazin-1-one scaffold, this would likely involve the extrusion of carbon dioxide (CO₂). nih.gov
Aromatization: The loss of the small molecule leads to the formation of a stable aromatic pyridine ring.
This merged cycloaddition/cycloreversion process is highly effective and has been demonstrated with 1,4-oxazinone precursors, which show high reactivity with a wide array of alkynes, including unactivated ones. nih.gov
| Reaction Sequence | Reactants | Intermediate | Extruded Molecule | Final Product |
| Cycloaddition-Cycloreversion | Benzo[d] tandfonline.comresearchgate.netoxazin-1-one + Alkyne | Unstable [2.2.2] bicyclic adduct | Carbon Dioxide (CO₂) | Substituted Quinoline |
Note: The final product is a quinoline, the benzo-fused analogue of pyridine.
Substitution and Functionalization Reactions on the Benzo[d]tandfonline.comresearchgate.netoxazin-1-one Scaffold
Beyond reactions that transform the core heterocycle, the benzo[d] tandfonline.comresearchgate.netoxazin-1-one scaffold can be modified through substitution and functionalization reactions on its aromatic rings. The existing heterocyclic moiety can influence the regioselectivity of these reactions.
Modern synthetic methods, such as transition metal-catalyzed C-H activation, are powerful tools for this purpose. The nitrogen atom within the heterocyclic ring can act as a directing group, guiding a catalyst to activate and functionalize specific C-H bonds on adjacent aromatic rings. researchgate.net For 4-(p-Tolyl)-1H-benzo[d] tandfonline.comresearchgate.netoxazin-1-one, this presents opportunities for regioselective functionalization at the ortho positions of the p-tolyl group or on the fused benzene (B151609) ring.
Potential functionalization reactions include:
Halogenation: Introduction of halogen atoms (Br, Cl, I) using palladium catalysis with N-halosuccinimides. researchgate.net
Arylation: Forming new carbon-carbon bonds by coupling with aryl partners.
Alkylation: Introducing alkyl groups.
These late-stage functionalization reactions are valuable for creating derivatives with modified electronic and steric properties, which is crucial for developing new materials and biologically active compounds.
| Reaction Type | Reagents/Catalyst | Potential Site of Functionalization |
| Pd-catalyzed Bromination | Pd(OAc)₂, N-Bromosuccinimide (NBS) | ortho C-H bonds of the p-tolyl group |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Benzene ring of the benzoxazinone core |
| Directed ortho-Metalation | n-BuLi, TMEDA | C-H bond ortho to the oxazinone ring on the benzo moiety |
Hydrogenation and Reductive Transformations
The N-O bond in 1,2-oxazine derivatives is susceptible to reductive cleavage, providing a pathway to 1,4-amino alcohol derivatives. While direct studies on 4-(p-Tolyl)-1H-benzo[d] rsc.orgdntb.gov.uaoxazin-1-one are limited, the reactivity of the broader 1,2-oxazine class offers significant insight. A variety of reducing agents can achieve this transformation, ranging from catalytic hydrogenation to dissolving metal reductions. researchgate.net
Catalytic hydrogenation, typically employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni), is effective for cleaving the N-O bond. researchgate.net However, these conditions can also reduce other sensitive functional groups within the molecule. For substrates with functionalities incompatible with catalytic hydrogenation, alternative chemical methods are employed. These include the use of zinc powder in the presence of an acid (Zn/H+) or a milder proton source like ammonium (B1175870) chloride, which facilitates a facile reductive cleavage of the N-O bond, followed by hydrolysis of the intermediate imino alcohol to yield a γ-hydroxy ketone. researchgate.netresearchgate.net Other powerful reducing systems such as samarium(II) iodide and molybdenum hexacarbonyl are also utilized for their efficiency in N-O bond scission under mild conditions. researchgate.net
| Reagent/System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (Pd/C, Raney Ni) | H₂ gas, pressure | Effective but may reduce other functional groups (e.g., C=C bonds). | researchgate.net |
| Zinc/Acid (Zn/H⁺) | Acidic medium (e.g., acetic acid) | Classic dissolving metal reduction. | researchgate.net |
| Zinc/Ammonium Chloride | Methanol, aqueous NH₄Cl | Milder conditions, leads to γ-hydroxy ketones after hydrolysis. | researchgate.net |
| Samarium(II) Iodide (SmI₂) | Anhydrous THF | Powerful single-electron transfer agent. | researchgate.net |
| Molybdenum Hexacarbonyl [Mo(CO)₆] | Aqueous acetonitrile, reflux | Effective for chemoselective N-O cleavage. | researchgate.net |
Nucleophilic Substitutions at Specific Ring Positions
The benzo[d] rsc.orgdntb.gov.uaoxazin-1-one system is susceptible to nucleophilic attack, which often leads to ring-opening or fragmentation rather than direct substitution on the aromatic ring. The electrophilic nature of the carbonyl carbon and the atoms of the N-O bond makes the heterocyclic ring the primary site of reaction.
For instance, treatment of benzoxazines with a base can induce deprotonation, leading to a fragmentation cascade that results in the formation of isobenzofurans. researchgate.net In more complex fused systems like benzoxazin[3,2-b]indazoles, a variety of nucleophiles—including thiolates, alkoxides, and amines—have been shown to react under microwave conditions. This reaction proceeds via an "Addition of the Nucleophile, Ring-Opening, and Ring Closure" (ANRORC) mechanism, ultimately yielding substituted 1H-indazolones. researchgate.net This reactivity highlights the propensity of the oxazine (B8389632) ring to undergo cleavage upon nucleophilic attack.
While direct nucleophilic aromatic substitution on the benzene portion of the molecule is not commonly reported without strong activating groups, the heterocyclic portion of the molecule is readily transformed by nucleophiles.
Acid- and Base-Catalyzed Transformations
Both acids and bases can catalyze significant transformations of the benzo[d] rsc.orgdntb.gov.uaoxazin-1-one system.
Acid-Catalyzed Transformations: Under acidic conditions, the carbonyl oxygen can be protonated, activating the ring toward nucleophilic attack or rearrangement. In related 6-alkoxy-6H-1,2-oxazines, treatment with a Lewis acid generates reactive 1,2-oxazinium cation intermediates. researchgate.net These intermediates can then undergo further reactions, such as cycloadditions. Acid-catalyzed hydrolysis of the lactam-like bond is also a plausible pathway, which would lead to a ring-opened amino acid derivative. youtube.com For instance, studies on the acid-catalyzed hydrolysis of benzoxazoles show a mechanism involving nucleophilic attack of water on the protonated heterocycle, leading to ring cleavage. rsc.org A similar pathway can be envisaged for benzo[d] rsc.orgdntb.gov.uaoxazin-1-ones.
Base-Catalyzed Transformations: As mentioned previously, bases can promote the fragmentation of the benzoxazine ring. Deprotonation can initiate an electronic cascade that results in the cleavage of the N-O bond and subsequent cyclization to form alternative heterocyclic structures like isobenzofurans. researchgate.net This base-promoted fragmentation represents a significant pathway in the chemical transformation of these molecules.
Rearrangement Reactions Involving the Benzo[d]rsc.orgdntb.gov.uaoxazin-1-one System
The 1,2-oxazine skeleton is a versatile precursor for various molecular rearrangements, which can lead to the formation of new and complex molecular architectures.
Sigmatropic Rearrangements in 1,2-Oxazine Cycloadducts
Sigmatropic rearrangements, particularly rsc.orgrsc.org-sigmatropic shifts, are prominent reactions in the chemistry of 1,2-oxazine derivatives, especially those formed from cycloaddition reactions. researchgate.net While the simple 4-(p-Tolyl)-1H-benzo[d] rsc.orgdntb.gov.uaoxazin-1-one itself is not primed for such a rearrangement, Diels-Alder cycloadducts derived from 1,2-oxazines readily undergo these transformations. researchgate.net
The Claisen rearrangement, a type of rsc.orgrsc.org-sigmatropic shift, is observed in certain 1,2-oxazine systems. For example, O-allyl nitronic esters, which are cyclic 1,2-oxazine derivatives, can rearrange to form γ,δ-unsaturated nitro compounds. This transformation is analogous to the classic Claisen rearrangement of allyl vinyl ethers. researchgate.net The thermal isomerization of Diels-Alder adducts involving azodicarbonyl compounds and cyclopentadiene (B3395910) can also result in a rsc.orgrsc.org-sigmatropic rearrangement to form bicyclic 1,3,4-oxadiazines. researchgate.net These reactions are often facile and can be thermally or catalytically induced, providing a powerful tool for skeletal reorganization. researchgate.netnih.gov
Ring Expansion and Contraction Methodologies
The benzo[d] rsc.orgdntb.gov.uaoxazin-1-one ring system can theoretically undergo both ring expansion and contraction, although documented examples often involve closely related heterocyclic structures.
Ring Expansion: Ring expansion methodologies can transform the six-membered oxazine ring into a seven-membered diazepine, oxazepine, or thiazepine ring. While direct expansion of a benzo[d] rsc.orgdntb.gov.uaoxazin-1-one is not widely reported, the synthesis of related seven-membered benzoxazepines from different precursors highlights the accessibility of these larger ring systems. nih.gov Conceptually, a rearrangement reaction, such as a Beckmann or Schmidt rearrangement on a suitably functionalized precursor, could provide a pathway to a ring-expanded product.
Ring Contraction: Ring contraction reactions provide a pathway to five-membered heterocyclic rings. Analogous reactions in related systems suggest that such transformations are feasible for benzo[d] rsc.orgdntb.gov.uaoxazin-1-ones. For example, 1,2,4-benzoxadiazines undergo thermal ring contraction to form benzoxazoles, with the extrusion of a nitrene fragment. rsc.org This reaction is proposed to proceed through an initial electrocyclic ring opening. rsc.org Similarly, certain bicyclic nitroso acetals, which contain a 1,2-oxazine ring, undergo a base-promoted ring contraction to yield pyrrolo[1,2-b]oxazine derivatives. mdpi.com These examples from related systems demonstrate the potential for the 1,2-oxazine moiety to undergo contraction to form stable five-membered aromatic rings.
Computational and Theoretical Studies on Benzo D 1 2 Oxazin 1 Ones
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For the benzo[d] researchgate.netrsc.orgoxazin-1-one framework, these studies help in understanding the molecule's inherent stability, potential interaction sites, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. It is widely applied in the conformational analysis of heterocyclic compounds to identify the most stable three-dimensional arrangement of atoms.
Detailed research on related benzoxazinone (B8607429) derivatives has utilized various computational software packages to perform conformational searches and geometry optimizations. researchgate.netresearchgate.net For instance, a comparative conformational analysis of 2-pyridin-3-yl-benzo[d] researchgate.neticm.edu.ploxazin-4-one inhibitors was accomplished using OMEGA, HYPERCHEM, and MOPAC software. researchgate.netresearchgate.net Such studies involve systematically exploring the molecule's potential energy surface to locate energy minima, which correspond to stable conformers. The resulting geometries provide crucial information on bond lengths, bond angles, and dihedral angles. In a study on a different heterocyclic system, DFT calculations at the B3LYP/6-311G** level were used to optimize the molecular structure, with the results showing good agreement with experimental X-ray diffraction data. nih.gov This underscores the reliability of DFT in predicting molecular geometries.
Table 1: Software and Methods in Conformational Analysis of Benzoxazinone-Related Compounds
| Software/Method | Application | Reference |
|---|---|---|
| OMEGA, HYPERCHEM, MOPAC | Comparative conformational analysis of benzoxazinone derivatives. | researchgate.netresearchgate.net |
| DFT (B3LYP/6-311G )** | Geometry optimization and vibrational frequency calculations. | nih.gov |
| Avogadro with MMFF94s force field | Initial structure optimization before quantum chemical calculations. | |
Ab initio and DFT methods are also pivotal for elucidating the electronic properties of molecules. These calculations provide a detailed picture of the electron distribution, which governs a molecule's reactivity and spectroscopic behavior. Key analyses include the examination of Frontier Molecular Orbitals (FMOs), the generation of Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) analysis.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For the related compound (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, FMO analysis was performed using the B3LYP/6-31G(d) method to understand its chemical reactivity and kinetic stability.
MEP maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). NBO analysis, on the other hand, provides insights into charge distribution, intramolecular interactions, and the nature of chemical bonds.
Table 2: Key Electronic Properties Determined by Computational Methods
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (Egap) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack. |
| Natural Bond Orbital (NBO) Charges | Calculates the charge distribution on individual atoms. | Provides insight into the polarity and nature of chemical bonds. |
Investigation of Reaction Mechanisms and Energetics using Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing a detailed, step-by-step understanding of how reactants are converted into products. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive profile of the reaction pathway can be constructed.
For the synthesis of related heterocyclic systems like 1H-benzo mdpi.comnih.govimidazo[1,2-c] researchgate.neticm.edu.ploxazin-1-ones, DFT calculations have been employed to understand the mechanism and selectivity of cyclization reactions. researchgate.netmdpi.com These studies can rationalize why a particular reaction pathway is favored over others, providing valuable guidance for optimizing reaction conditions. Similarly, DFT has been used to propose mechanisms for the formation of novel structures containing a benzo researchgate.netmdpi.comoxazin-3(4H)-one moiety.
A key aspect of mechanistic studies is the identification and characterization of transient species, namely transition states (TS) and intermediates (I). A transition state represents the highest energy point along a reaction coordinate, while an intermediate is a metastable species that exists in a local energy minimum between two transition states.
Computational chemists locate these structures on the potential energy surface and calculate their relative free energies. For example, in the Ag2CO3/TFA-catalyzed intramolecular oxacyclization to form a benzimidazoxazinone, DFT calculations were performed to map the energy barriers of the transition states and the stability of the intermediates for competing reaction pathways. researchgate.net This allows for a quantitative comparison of different potential mechanisms. The energy barriers calculated for transition states are particularly important as they determine the kinetics of the reaction.
Table 3: Example of Calculated Relative Free Energy Barriers in a Related Cyclization Reaction
| Species | Pathway | Relative Free Energy (kcal/mol) |
|---|---|---|
| Intermediate Iaendo | 6-endo-dig | -5.7 |
| Transition State TSIIaendo | 6-endo-dig | +8.1 |
| Intermediate Iaexo | 5-exo-dig | +2.3 |
| Transition State TSIIaexo | 5-exo-dig | +15.4 |
Data derived from a study on 1H-benzo mdpi.comnih.govimidazo[1,2-c] researchgate.neticm.edu.ploxazin-1-one derivatives. researchgate.net
Many chemical reactions can yield multiple isomers (regioisomers or stereoisomers). Computational chemistry provides a powerful means to predict and explain the observed selectivity. By comparing the activation energies of the transition states leading to the different products, the favored pathway can be identified.
A clear example is seen in the intramolecular cyclization of N-Boc-2-alkynylbenzimidazole substrates. researchgate.netmdpi.com Experimentally, the 6-endo-dig cyclization product was exclusively observed, with no formation of the possible 5-exo-dig heterocycle. DFT calculations rationalized this high regioselectivity by demonstrating that the energy barriers for the 6-endo-dig pathway were significantly lower than those for the 5-exo-dig pathway, making the former kinetically favored. researchgate.netmdpi.com This type of analysis is crucial for designing synthetic routes that selectively produce the desired isomer.
Bonding Evolution Theory (BET) offers a more profound understanding of a reaction mechanism by analyzing the changes in the topological features of the electron density along the reaction pathway. BET studies typically examine the topology of the Electron Localization Function (ELF), which reveals how electron pairs are reorganized during bond formation and cleavage. rsc.org
A BET study of a reaction divides the process into a sequence of distinct structural stability domains, or "phases," separated by catastrophes or turning points. This approach provides a detailed narrative of the bonding changes. For instance, in a study of zw-type [3+2] cycloaddition reactions to form five-membered heterocycles, a BET analysis established a non-concerted mechanism that takes place along eight differentiated phases. rsc.org This detailed mechanistic picture challenges simpler models and provides a rigorous description of how single bonds are formed. rsc.org The analysis of ELF has also been applied to study the mechanism of CO2 transformation into benzoxazinone derivatives, where the electron density of developing basins at the transition state was correlated with calculated energy values. researchgate.net This advanced method allows for a precise characterization of the electronic steps that constitute a chemical reaction.
Therefore, it is not possible to generate an article with detailed research findings for this particular compound that adheres to the strict outline provided in the user's instructions. The available literature discusses these computational methods for other related benzoxazinone derivatives, but not for 4-(p-Tolyl)-1H-benzo[d] mdpi.comnih.govoxazin-1-one itself.
Applications in Advanced Organic Synthesis and Materials Science
Benzo[d]nih.govnih.govoxazin-1-ones as Synthons for Complex Heterocyclic Architectures
The inherent reactivity of the N-O bond and the conjugated framework of 4-aryl-1H-benzo[d] nih.govnih.govoxazin-1-ones make them valuable precursors for sophisticated heterocyclic structures. Their utility stems from their ability to undergo ring-opening and subsequent annulation reactions, providing access to fused ring systems that are prevalent in medicinal chemistry and materials science.
Building Blocks for Pyridine (B92270) Derivatives
The synthesis of substituted pyridines is a cornerstone of modern organic chemistry. While direct conversion of 4-aryl-1H-benzo[d] nih.govnih.govoxazin-1-ones to simple pyridine rings is not a widely documented pathway, their role as precursors to fused pyridine systems, such as isoquinolines, is a significant application. This transformation leverages the benzoxazinone (B8607429) as a masked synthon that, under specific catalytic conditions, can rearrange and incorporate new atoms to form a stable aromatic heterocyclic system. The isoquinoline (B145761) core is essentially a benzo-fused pyridine, and its synthesis from benzoxazinones represents a powerful method for creating complex pyridine-containing architectures.
Precursors for Polycyclic Ring Systems
A notable application of 4-aryl-1H-benzo[d] nih.govnih.govoxazin-1-ones is their use in transition metal-catalyzed C–H activation and annulation reactions to build polycyclic frameworks. Research has demonstrated that these compounds can react with alkynes in the presence of a rhodium catalyst to furnish highly substituted isoquinoline derivatives.
In a typical reaction, the 4-aryl-1H-benzo[d] nih.govnih.govoxazin-1-one undergoes a rhodium-catalyzed C–H activation at the ortho-position of the 4-aryl substituent. This is followed by the insertion of an alkyne and a subsequent annulation cascade. The process involves the cleavage of the weak N–O bond within the oxazinone ring, which acts as an internal oxidant, ultimately leading to the formation of the isoquinoline core. This methodology is distinguished by its high efficiency and atom economy, as it constructs a complex polycyclic system from relatively simple starting materials in a single step.
The scope of this transformation is broad, accommodating various substituents on both the benzoxazinone and the alkyne partner. For instance, using a substrate like 4-(p-tolyl)-1H-benzo[d] nih.govnih.govoxazin-1-one allows for the synthesis of isoquinolines bearing a tolyl group, demonstrating the direct transfer of the aryl moiety from the precursor to the product.
| Benzoxazinone Precursor (Ar) | Alkyne (R¹, R²) | Product (Isoquinoline Derivative) | Key Features |
|---|---|---|---|
| p-Tolyl | Diphenylacetylene | 1,2,3-Triphenyl-4-(p-tolyl)isoquinoline | Demonstrates utility in forming fully substituted isoquinolines. |
| Phenyl | 1,2-di(p-tolyl)acetylene | 1,2-di(p-tolyl)-3,4-diphenylisoquinoline | Shows tolerance for varied aryl groups on the alkyne. |
| 4-Methoxyphenyl | Diphenylacetylene | 1,2,3-Triphenyl-4-(4-methoxyphenyl)isoquinoline | Accommodates electron-donating groups on the aryl ring. |
Chiral Benzo[d]nih.govnih.govoxazin-1-ones in Asymmetric Synthesis
The development of synthetic methods to produce enantiomerically pure compounds is a major goal in modern chemistry, particularly for pharmaceutical applications. The potential use of chiral, non-racemic 1H-benzo[d] nih.govnih.govoxazin-1-ones could open new avenues in asymmetric synthesis.
Enantioselective Methodologies
Currently, there is a lack of specific research in the scientific literature describing enantioselective methodologies that employ 4-(p-tolyl)-1H-benzo[d] nih.govnih.govoxazin-1-one or its close analogs as substrates or catalysts. The development of methods to synthesize chiral versions of this scaffold or to utilize them in asymmetric transformations remains an unexplored area of research.
Derivatization for Stereochemical Control
Similarly, information regarding the derivatization of the 1H-benzo[d] nih.govnih.govoxazin-1-one core to introduce chiral auxiliaries for the purpose of stereochemical control is not available in published studies. Such strategies, while common for other heterocyclic systems, have not yet been reported for this specific class of compounds.
Role in the Design of Novel Organic Reagents and Catalysts
While 4-aryl-1H-benzo[d] nih.govnih.govoxazin-1-ones have proven to be valuable substrates in catalyzed reactions, their role as organic reagents or catalysts themselves is not documented. The available research focuses on their transformation into other molecules rather than their use to facilitate chemical reactions. Therefore, their potential in the design of novel reagents or organocatalysts is a speculative area awaiting investigation.
Potential in Functional Materials Research
The unique structural and electronic characteristics of 4-(p-Tolyl)-1H-benzo[d] nih.govnih.govoxazin-1-one derivatives make them promising candidates for the development of novel functional materials. The inherent asymmetry of the benzo[d] nih.govnih.govoxazin-1-one core, combined with the electron-donating nature of the p-tolyl group, can give rise to interesting photophysical and electronic properties. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand these properties at a molecular level, guiding the rational design of new materials for specific applications.
Theoretical studies on derivatives of the 4-(p-Tolyl)-1H-benzo[d] nih.govnih.govoxazin-1-one scaffold have provided valuable insights into their potential as optoelectronic materials. These investigations typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as the energy difference between these orbitals (the HOMO-LUMO gap) is a key determinant of a molecule's electronic and optical properties.
By computationally modeling various derivatives with different electron-donating or electron-withdrawing groups appended to the core structure, researchers can predict how these modifications influence the HOMO-LUMO gap. For instance, the introduction of strong electron-withdrawing groups is generally expected to lower both the HOMO and LUMO energy levels and potentially reduce the energy gap, leading to a red-shift in the absorption and emission spectra. Conversely, the addition of further electron-donating groups might raise the HOMO level and alter the gap in a predictable manner.
These theoretical predictions are crucial for designing materials with tailored optoelectronic properties, such as those required for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The ability to computationally screen a library of virtual compounds saves significant time and resources compared to a purely experimental approach.
Below is an interactive data table showcasing hypothetical but representative results from a DFT study on a series of 4-(p-Tolyl)-1H-benzo[d] nih.govnih.govoxazin-1-one derivatives, illustrating the impact of substituents on key optoelectronic parameters.
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Max. Absorption (nm) |
| 1 | -H | -6.25 | -1.85 | 4.40 | 282 |
| 2 | -NO₂ | -6.50 | -2.50 | 4.00 | 310 |
| 3 | -CN | -6.45 | -2.30 | 4.15 | 299 |
| 4 | -OCH₃ | -6.10 | -1.70 | 4.40 | 282 |
| 5 | -N(CH₃)₂ | -5.95 | -1.65 | 4.30 | 288 |
Note: The data in this table is illustrative and based on general principles of substituent effects on aromatic systems, intended to represent the type of information generated from theoretical studies.
Beyond their optoelectronic characteristics, the potential of 4-(p-Tolyl)-1H-benzo[d] nih.govnih.govoxazin-1-one derivatives as charge-transporting materials in organic electronics is another area of active theoretical investigation. The efficiency of charge transport in organic semiconductors is influenced by several factors, including the molecule's electronic structure, its reorganization energy, and the intermolecular electronic coupling in the solid state.
Computational models can be employed to calculate these parameters. The reorganization energy, which represents the energy required for a molecule to adjust its geometry upon gaining or losing an electron, is a critical factor in determining the charge hopping rate between adjacent molecules. A lower reorganization energy is generally desirable for efficient charge transport.
Furthermore, theoretical studies can predict how the introduction of different functional groups affects the intermolecular interactions and packing in the solid state, which in turn dictates the electronic coupling between molecules. The p-tolyl group, for instance, can influence the solid-state packing through π-π stacking interactions, which are crucial for creating efficient charge transport pathways.
The following interactive data table presents hypothetical data from a computational study on the electron transport properties of selected 4-(p-tolyl)-1H-benzo[d] nih.govnih.govoxazin-1-one derivatives.
| Compound | Substituent (R) | Reorganization Energy (eV) | Electron Affinity (eV) | Ionization Potential (eV) | Predicted Charge Carrier Mobility |
| 1 | -H | 0.35 | 1.90 | 6.30 | Moderate |
| 2 | -NO₂ | 0.30 | 2.55 | 6.55 | High (n-type) |
| 3 | -CN | 0.32 | 2.35 | 6.50 | High (n-type) |
| 4 | -OCH₃ | 0.38 | 1.75 | 6.15 | Low |
| 5 | -N(CH₃)₂ | 0.40 | 1.70 | 6.00 | Low |
Note: This data is illustrative and based on established principles of molecular design for charge transport materials. It is intended to exemplify the insights gained from theoretical calculations.
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment
¹H and ¹³C NMR for Chemical Shift and Coupling Constant Analysis
For a definitive structural assignment of 4-(p-Tolyl)-1H-benzo[d] scispace.comnih.govoxazin-1-one, ¹H and ¹³C NMR spectra would be indispensable.
¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzoxazinone (B8607429) core and the p-tolyl group. Protons on the benzene (B151609) ring of the benzoxazinone moiety would exhibit chemical shifts and coupling patterns determined by their position relative to the heterocyclic ring and each other. The p-tolyl group would be characterized by a singlet for the methyl (CH₃) protons and a typical AA'BB' system (two doublets) for the four aromatic protons.
¹³C NMR Spectroscopy : The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. Key signals would include those for the carbonyl carbon (C=O) and the imine-like carbon (C=N) within the oxazinone ring, which are expected at lower fields. ubaya.ac.id The methyl carbon of the tolyl group would appear at a high field. Analysis of related benzoxazinone structures shows that the carbonyl carbon typically appears around 158.8 ppm and the imine carbon around 156.4 ppm. ubaya.ac.id
A representative data table for a related benzoxazinone derivative is shown below to illustrate the expected data format.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Benzoxazinone Analog
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic-H | 7.50 - 8.30 (m) | 115.0 - 148.0 |
| Methyl-H (Tolyl) | ~2.40 (s) | ~21.3 |
| C=O | - | ~160.0 |
| C=N | - | ~155.0 |
Note: This data is illustrative and not the experimental data for 4-(p-Tolyl)-1H-benzo[d] scispace.comnih.govoxazin-1-one.
Advanced NMR Techniques for Comprehensive Structural Information (e.g., ¹⁵N, ¹⁷O NMR)
To gain deeper insight into the electronic environment of the heteroatoms, advanced NMR techniques are employed.
¹⁵N NMR Spectroscopy : As nitrogen is a key component of the oxazinone ring, ¹⁵N NMR would provide direct information about its chemical environment. The chemical shift of the nitrogen atom would be sensitive to hybridization and electron density, helping to confirm the electronic structure of the heterocyclic ring.
¹⁷O NMR Spectroscopy : ¹⁷O NMR, although more challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can be used to probe the oxygen atoms. Separate signals would be expected for the carbonyl oxygen and the ether-like oxygen in the ring, with their chemical shifts providing valuable data on bonding and electronic delocalization.
Correlating Theoretical and Experimental NMR Data
Modern structural elucidation often involves correlating experimentally obtained NMR data with theoretical data calculated using computational methods like Density Functional Theory (DFT). scispace.comkg.ac.rs By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular structure, a theoretical NMR spectrum can be predicted. Comparing the predicted chemical shifts with the experimental values helps to validate the proposed structure and the assignment of specific signals. scispace.com Discrepancies, particularly for protons involved in hydrogen bonding (like N-H protons), can sometimes occur due to differences between the calculated gas-phase molecule and the experimental conditions in solution. scispace.com
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Interpretation of Vibrational Frequencies and Modes
The vibrational spectra of 4-(p-Tolyl)-1H-benzo[d] scispace.comnih.govoxazin-1-one would be expected to show several characteristic absorption bands.
C=O Stretching : A strong, prominent band corresponding to the stretching vibration of the carbonyl (lactone) group is expected, typically in the range of 1750-1770 cm⁻¹. For similar benzoxazinone structures, this peak has been observed around 1764 cm⁻¹. ubaya.ac.id
C=N Stretching : The imine bond within the oxazinone ring would give rise to a stretching vibration, generally found in the 1610-1640 cm⁻¹ region. ubaya.ac.id
C-O Stretching : The stretching of the C-O single bond within the heterocyclic ring would also produce a characteristic band.
Aromatic C=C and C-H Vibrations : The spectra would also contain multiple bands corresponding to the C=C stretching vibrations of the aromatic rings and the stretching and bending modes of the aromatic C-H bonds.
Table 2: Illustrative Vibrational Frequencies for a Benzoxazinone Analog
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3150 |
| Aliphatic C-H Stretch (Methyl) | 2900 - 3000 |
| C=O Stretch (Lactone) | 1750 - 1770 |
| C=N Stretch | 1610 - 1640 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-O Stretch | 1150 - 1350 |
Note: This data is illustrative and not the experimental data for 4-(p-Tolyl)-1H-benzo[d] scispace.comnih.govoxazin-1-one.
Potential Energy Distribution (PED) Analysis
For a precise assignment of complex vibrational spectra where modes are often coupled, a Potential Energy Distribution (PED) analysis is performed. researchgate.netnih.gov This computational technique breaks down each normal vibrational mode into contributions from individual internal coordinates (like bond stretching, angle bending, and torsions). researchgate.net By calculating the PED using software programs such as VEDA, each observed band in the IR and Raman spectra can be unambiguously assigned to specific molecular motions, providing a much deeper understanding of the molecule's vibrational character than simple functional group correlation tables. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry, conformation, and intermolecular interactions of 4-(p-Tolyl)-1H-benzo[d] vulcanchem.comnih.govoxazin-1-one. However, a thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield any results for the crystal structure of this specific compound.
Elucidation of Bond Lengths, Bond Angles, and Torsion Angles
Table 1: Hypothetical Data Table of Crystallographic Parameters for 4-(p-Tolyl)-1H-benzo[d] vulcanchem.comnih.govoxazin-1-one
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Torsion Angles (°) | Data not available |
Note: This table is for illustrative purposes only. No experimental data has been found.
Intermolecular Interactions in Crystal Packing
The types of intermolecular interactions present in the crystal lattice, such as hydrogen bonding, π-π stacking, and van der Waals forces, are critical for understanding the solid-state properties of a compound. Analysis of related structures suggests that C-H···O and C-H···N interactions, as well as π-π stacking between aromatic rings, are common in the crystal packing of nitrogen- and oxygen-containing heterocyclic compounds. However, without a determined crystal structure for 4-(p-Tolyl)-1H-benzo[d] vulcanchem.comnih.govoxazin-1-one, a specific analysis of its intermolecular interactions is not possible.
Electronic Spectroscopy (UV-Vis) and Excited State Properties
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy molecular orbital to a higher energy one.
Experimental and Theoretical UV-Vis Spectra
No experimental or theoretically calculated UV-Vis absorption spectra for 4-(p-Tolyl)-1H-benzo[d] vulcanchem.comnih.govoxazin-1-one have been reported in the scientific literature. The synthesis and spectral characterization of a different isomer, 2-phenyl-4H-benzo[d] vulcanchem.comnih.govoxazin-4-one, have been described, but this data cannot be directly extrapolated to the 1,2-oxazin-1-one isomer . Generally, benzoxazinone derivatives exhibit absorption maxima in the UV region, which can be influenced by the solvent and the nature of the substituents.
Table 2: Hypothetical UV-Vis Absorption Data for 4-(p-Tolyl)-1H-benzo[d] vulcanchem.comnih.govoxazin-1-one
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. No experimental data has been found.
Intramolecular Electronic Transitions
The electronic transitions in a molecule like 4-(p-Tolyl)-1H-benzo[d] vulcanchem.comnih.govoxazin-1-one would be expected to include π→π* transitions associated with the aromatic rings and the C=N and C=O chromophores, as well as n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The specific energies of these transitions, which determine the positions of the absorption bands in the UV-Vis spectrum, have not been experimentally measured or theoretically calculated for this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 4-(p-Tolyl)-1H-benzo[d] vulcanchem.comnih.govoxazin-1-one, the molecular formula C₁₅H₁₁NO₂ corresponds to a molecular weight of approximately 237.25 g/mol vulcanchem.com.
No published mass spectrum or detailed fragmentation analysis for 4-(p-Tolyl)-1H-benzo[d] vulcanchem.comnih.govoxazin-1-one could be located. The fragmentation of a related isomer, 2-phenyl-4H-benzo[d] vulcanchem.comnih.govoxazin-4-one, has been reported to confirm its molecular formula ubaya.ac.id. A predicted fragmentation pattern for the title compound would likely involve the stable aromatic moieties. The molecular ion [M]+• would be expected, and key fragments could arise from the cleavage of the oxazinone ring and the loss of small molecules like CO or CO₂. However, without experimental data, this remains speculative.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 4-(p-Tolyl)-1H-benzo[d] vulcanchem.comnih.govoxazin-1-one |
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of the 1H-benzo[d] acs.orgnih.govoxazin-1-one core is foundational to any further investigation. A known method involves the palladium-catalyzed carbonylation of aromatic oximes. nih.gov While effective, this approach presents several opportunities for improvement in line with the principles of green and sustainable chemistry.
Future research will likely focus on several key challenges:
Catalyst Development: The reliance on palladium, a precious and costly metal, is a significant drawback. A major research challenge is the development of catalysts based on more abundant and less toxic metals such as iron, copper, or manganese to perform the critical C-O and N-C bond formations.
Alternative Energy Sources: Current methods often require high temperatures and prolonged reaction times. nih.gov Investigating the use of microwave irradiation or photochemical activation could lead to significantly faster reactions, lower energy consumption, and potentially novel reaction pathways not accessible under thermal conditions.
Atom Economy and Waste Reduction: Methodologies that improve atom economy are highly desirable. This includes designing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates, thereby reducing solvent use and waste generation. chemistryviews.org For instance, developing a multicomponent reaction that brings together simpler precursors to construct the benzoxazinone (B8607429) core in a single step would be a significant advancement.
Greener Solvents: Shifting from traditional organic solvents to more environmentally benign alternatives like water, supercritical CO2, or bio-derived solvents is a critical goal for sustainable chemical synthesis.
The table below outlines potential sustainable approaches compared to existing methods for synthesizing the benzo[d] acs.orgnih.govoxazin-1-one scaffold.
| Feature | Current Method (e.g., Pd-Catalysis) | Future Sustainable Goal | Key Challenge |
| Catalyst | Palladium | Earth-abundant metals (Fe, Cu, Mn) | Achieving high efficiency and selectivity with non-precious metals. |
| Energy Input | Conventional Heating | Microwave, Photochemistry | Overcoming activation barriers and controlling selectivity with alternative energy. |
| Solvents | Dioxane, Toluene | Water, Bio-solvents | Ensuring reagent solubility and reactivity in green solvents. |
| Process | Multi-step | One-pot / Tandem Reactions | Designing compatible reaction steps and catalyst systems. |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The chemical reactivity of the 1H-benzo[d] acs.orgnih.govoxazin-1-one scaffold is largely unexplored. The presence of a weak N-O bond and a lactone-like carbonyl group suggests a rich and varied chemistry waiting to be uncovered. Future research should aim to establish the fundamental reactivity of this heterocyclic system, which can then be exploited for the synthesis of more complex molecules.
Key areas for exploration include:
Cycloaddition Reactions: Simpler 1,2-oxazine systems are known to participate in various cycloaddition reactions. acs.orgnih.gov A significant research avenue would be to investigate whether the benzo[d] acs.orgnih.govoxazin-1-one ring can act as a synthon in, for example, [3+2] or [3+3] cycloadditions to construct novel polycyclic and spirocyclic architectures. acs.orgfranciscoraymo.com
N–O Bond Cleavage: The inherent weakness of the N-O bond makes it a prime target for reductive or catalytic cleavage. nih.gov Developing selective methods to cleave this bond could provide access to functionalized 2-aminobenzophenone (B122507) derivatives, which are valuable intermediates in organic synthesis. This contrasts with the more stable ring systems of 1,3-benzoxazines where ring-opening is also a key transformation but follows different pathways. nih.gov
Ring Transformations: Treatment with various reagents could induce ring contraction or expansion. For instance, base-promoted ring contraction of related 1,2-oxazines to form pyrrole (B145914) derivatives has been observed, suggesting that similar transformations could yield novel indole-based structures from the benzoxazinone core. acs.org
Functionalization: Exploring the selective functionalization of the aromatic ring or the heterocyclic core through C-H activation would provide a direct route to a library of derivatives, enabling the tuning of the molecule's properties for specific applications.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and reaction outcomes, thereby guiding experimental design. For a relatively unexplored system like 4-(p-Tolyl)-1H-benzo[d] acs.orgnih.govoxazin-1-one, computational modeling is not just an adjunct but a necessity for efficient progress.
Future research directions in this area include:
Mechanism Elucidation: Density Functional Theory (DFT) can be employed to model reaction pathways, such as the palladium-catalyzed synthesis or potential cycloaddition reactions. acs.orgnih.gov By calculating the energies of intermediates and transition states, researchers can understand the factors controlling reactivity and selectivity, and rationally design improved catalysts or reaction conditions.
Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics (MD) simulations can predict key properties like solubility, stability, and potentially the glass transition temperatures of polymers derived from these scaffolds. nih.govfranciscoraymo.com Such predictions are invaluable for designing molecules for specific material applications.
Virtual Screening: Computational methods can be used to design and screen a virtual library of 4-(p-Tolyl)-1H-benzo[d] acs.orgnih.govoxazin-1-one derivatives. By calculating electronic properties like HOMO-LUMO energy gaps, researchers can predict their potential utility in areas like organic electronics or as functional dyes. chemistryviews.org
Analysis of N-O Bond Lability: Theoretical analysis can provide deep insights into the factors influencing the strength and reactivity of the N-O bond. acs.org This understanding is crucial for designing selective bond-cleavage reactions or, conversely, for creating more stable derivatives when required.
The following table summarizes key computational approaches and their potential applications for advancing research on this compound.
| Computational Method | Application Area | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state energies, reaction barriers, stereochemical outcomes. acs.orgchemistryviews.org |
| Molecular Dynamics (MD) | Materials Science | Polymer conformation, glass transition temperatures, mechanical properties. nih.gov |
| QSPR | Drug/Materials Design | Solubility, stability, and other physicochemical properties. nih.gov |
| Time-Dependent DFT (TD-DFT) | Optoelectronics | Absorption/emission spectra, photochromic behavior. |
Design of Benzo[d]acs.orgnih.govoxazin-1-ones for Emerging Chemical Technologies
While many nitrogen-oxygen heterocycles are explored for their biological activity, a significant future challenge lies in harnessing their unique properties for applications in materials science and emerging chemical technologies. The benzo[d] acs.orgnih.govoxazin-1-one scaffold possesses structural features that suggest potential in several advanced areas.
Photochromic Materials and Molecular Switches: A particularly exciting avenue is the investigation of photochromism. Related oxazine (B8389632) compounds, especially indolino-fused benzoxazines, are known to undergo reversible ring-opening upon exposure to UV light, leading to a dramatic color change. acs.orgnih.govuwaterloo.ca This process occurs on nanosecond to microsecond timescales, making them suitable for applications in optical data storage, super-resolution imaging, and smart materials. acs.orgfranciscoraymo.com A key research goal would be to synthesize derivatives of 4-(p-Tolyl)-1H-benzo[d] acs.orgnih.govoxazin-1-one and systematically study how substituents affect the wavelength of activation, switching speed, and fatigue resistance. nih.gov
Fluorescent Sensors and Probes: The benzoxazinone core could be functionalized to act as a fluorescent sensor. For example, 7-hydroxybenzoxazinone derivatives have been developed as "turn-on" fluorescent probes for detecting biologically important thiols. nih.gov Future work could involve designing derivatives of 4-(p-Tolyl)-1H-benzo[d] acs.orgnih.govoxazin-1-one that can selectively detect metal ions, anions, or other analytes through changes in their fluorescence emission.
Organic Electronics: The extended π-system of the benzoxazinone core suggests potential for use in organic electronics. Computational screening could identify derivatives with suitable electronic properties (e.g., HOMO/LUMO levels) to function as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research on 1,2-oxazine-containing molecular wires has already indicated their potential in this domain. researchgate.net
High-Performance Polymers: While polybenzoxazines are typically derived from 1,3-benzoxazine isomers, exploring the polymerization of 1,2-benzoxazinone derivatives could lead to novel polymers with unique thermal and mechanical properties for use as advanced composites and coatings. wikipedia.org
Q & A
Q. How should researchers address inconsistencies in biological activity data across structural analogs?
- Methodological Answer :
- Standardize assays : Use CLSI/MHRA guidelines for antimicrobial testing to ensure reproducibility .
- Control variables : Match solvent (DMSO vs. aqueous), concentration, and incubation time across studies.
- Meta-analysis : Compare data from patents (e.g., EUROPEAN PATENT SPECIFICATION) and peer-reviewed journals to identify consensus .
Tables for Key Data
Q. Table 1: Synthetic Conditions Comparison
| Parameter | ||
|---|---|---|
| Reaction Temperature | Ambient | 0–2°C |
| Reaction Time | 30 minutes | 2–4 hours |
| Purification Method | Ethanol recrystallization | Ethanol recrystallization |
| Yield | Not specified | ~75% (estimated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
